5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine: is a compound that features a trifluoromethyl group attached to a pyridine ring, along with a methoxyphenyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine is investigated for its potential therapeutic applications .
Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the unique properties imparted by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxyphenyl group can also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets within the target molecules .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-3-methylpyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
5-(3-Methoxyphenyl)-3-(difluoromethyl)pyridin-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness: The presence of the trifluoromethyl group in 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications .
Biological Activity
5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a methoxy-substituted phenyl ring. These modifications can enhance the compound's biological activity, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C13H11F3N2O, with a molecular weight of 268.23 g/mol. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, while the methoxy group can influence the binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C13H11F3N2O |
Molecular Weight | 268.23 g/mol |
IUPAC Name | This compound |
InChI Key | YVIYXDJPASXMMH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the methoxyphenyl group facilitates interactions with hydrophobic regions within target proteins. This dual action may lead to increased potency and selectivity against various biological pathways.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising findings:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For example, it demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Potential : In cellular assays, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting certain kinases that are critical in cancer progression .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Case Study 1 : A study conducted on S. aureus revealed that at concentrations ranging from 50 to 200 µM, the compound effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .
- Case Study 2 : In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(3-Methoxyphenyl)-3-methylpyridin-2-amine | Lacks trifluoromethyl group | Lower potency compared to target |
5-(3-Methoxyphenyl)-3-difluoromethylpyridin-2-amine | Contains difluoromethyl instead | Different reactivity profile |
Properties
Molecular Formula |
C13H11F3N2O |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-19-10-4-2-3-8(5-10)9-6-11(13(14,15)16)12(17)18-7-9/h2-7H,1H3,(H2,17,18) |
InChI Key |
YVIYXDJPASXMMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(F)(F)F |
Origin of Product |
United States |
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